molecular formula C12H18ClNO B13311318 4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol

4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol

Cat. No.: B13311318
M. Wt: 227.73 g/mol
InChI Key: WQMOMJSSPCLACE-UHFFFAOYSA-N
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Description

4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol is a compound that belongs to the class of organic compounds known as phenylmethylamines. This compound is characterized by the presence of a chlorophenyl group attached to a pentanol chain through an amino linkage. It is commonly used as a building block in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 3-chlorobenzylamine with 1-pentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction process. The reaction conditions include a temperature range of 50-70°C and a pressure of 1-2 atm .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

4-[(3-chlorophenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C12H18ClNO/c1-10(4-3-7-15)14-9-11-5-2-6-12(13)8-11/h2,5-6,8,10,14-15H,3-4,7,9H2,1H3

InChI Key

WQMOMJSSPCLACE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC(=CC=C1)Cl

Origin of Product

United States

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